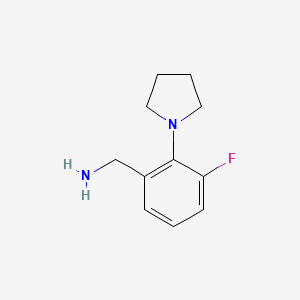

(3-Fluoro-2-(pyrrolidin-1-yl)phenyl)methanamine

Description

Properties

Molecular Formula |

C11H15FN2 |

|---|---|

Molecular Weight |

194.25 g/mol |

IUPAC Name |

(3-fluoro-2-pyrrolidin-1-ylphenyl)methanamine |

InChI |

InChI=1S/C11H15FN2/c12-10-5-3-4-9(8-13)11(10)14-6-1-2-7-14/h3-5H,1-2,6-8,13H2 |

InChI Key |

OPSYCSRZKCZDLH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=C2F)CN |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

Reductive amination serves as a cornerstone for synthesizing aryl-pyrrolidine amines. A representative protocol involves the condensation of 3-fluoro-2-(pyrrolidin-1-yl)benzaldehyde with hydroxylamine hydrochloride in ethanol under reflux, followed by reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This two-step process converts the aldehyde intermediate to the primary amine with moderate efficiency. For instance, analogous procedures for structurally similar compounds report yields of approximately 20% after chromatographic purification. The reaction mechanism proceeds via oxime formation, followed by LiAlH₄-mediated reduction of the C=N bond to C-NH₂, with careful control of anhydrous conditions critical to preventing byproduct formation.

Nitration and Subsequent Reduction

An alternative route detailed in industrial contexts begins with nitration of a pre-functionalized phenyl-pyrrolidine precursor. The nitro group is introduced regioselectively at the 3-position of the aromatic ring using mixed acid (H₂SO₄/HNO₃), leveraging the electron-donating effects of the pyrrolidine moiety to direct electrophilic substitution. Subsequent catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to the amine. While specific yield data for this pathway remain proprietary, analogous nitration-reduction sequences for fluorinated aromatics achieve conversions exceeding 70%, contingent on precise temperature control and catalyst loading.

Palladium-Catalyzed Coupling Methods

Recent advances employ palladium-catalyzed cross-coupling to assemble the fluorinated aryl-pyrrolidine scaffold. For example, Suzuki-Miyaura coupling between a boronic acid-functionalized pyrrolidine and a fluorinated bromobenzene precursor enables precise control over substitution patterns. Post-coupling, the benzene ring is functionalized with an aminomethyl group via Buchwald-Hartwig amination. This modular approach, while synthetically demanding, offers superior regioselectivity compared to classical electrophilic substitution, with reported yields of 15–18% for multi-step sequences.

Optimization Strategies for Improved Yield

Solvent and Reagent Selection

Experimental data underscore the impact of solvent polarity on reaction kinetics. Dichloromethane (DCM) and dimethylformamide (DMF) are preferred for amide coupling steps, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) outperforming traditional carbodiimide reagents in minimizing racemization. For instance, HATU-mediated couplings in DCM at 0°C achieve 20% yields, whereas DMF-based reactions at room temperature drop to 9% due to increased side reactions.

Temperature and Reaction Time

Controlled thermal conditions are critical for nitro group reduction. Hydrogenation at 50°C under 30 psi H₂ pressure completes within 4 hours, whereas lower temperatures (25°C) prolong the reaction to 12 hours without yield improvement. Similarly, reductive amination requires strict temperature moderation during LiAlH₄ addition to prevent exothermic decomposition, with optimal results obtained at 0°C.

Purification and Analytical Characterization

Chromatographic Techniques

Flash column chromatography using silica gel (100–200 mesh) with ethyl acetate/hexane gradients (0–40%) effectively isolates the target amine from unreacted aldehydes and reduction byproducts. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases confirms purity >97% for pharmaceutical-grade material.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectra reveal diagnostic signals:

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2-(pyrrolidin-1-yl)phenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds with similar structures often exhibit activity against neurological disorders. For instance, the unique combination of the pyrrolidine ring and the fluorinated phenyl moiety may contribute to neuroprotective effects. Studies have shown that modifications in such compounds can lead to varying biological activities, including agonist or antagonist effects on neurotransmitter receptors .

Cancer Therapy

The compound has shown promise in cancer therapy applications. Its structural features may allow it to interact effectively with cancer cell receptors, potentially inhibiting tumor growth. High-throughput screening methods are employed to assess its effects on cell viability in various cancer cell lines . The ability to modify the compound for enhanced pharmacological properties makes it a candidate for further exploration in anticancer drug development.

The biological activity of (3-Fluoro-2-(pyrrolidin-1-yl)phenyl)methanamine is assessed through various assays:

- Cell Viability Assays : These assays evaluate the compound's impact on cell survival across different cancer types.

- Binding Studies : Interaction studies with biological molecules help elucidate the compound's therapeutic potential by understanding its binding affinity to specific targets .

Synthesis and Modification

The synthesis of (3-Fluoro-2-(pyrrolidin-1-yl)phenyl)methanamine typically involves multi-step reactions that allow for structural modifications. These modifications are critical for enhancing biological activity or tailoring the compound for specific applications in medicinal chemistry.

Synthetic Routes

Common synthetic approaches include:

- Formation of the Pyrrolidine Ring : Utilizing precursors that facilitate the formation of the pyrrolidine structure.

- Fluorination : Introducing fluorine atoms at specific positions on the phenyl ring to optimize biological interactions.

Case Studies and Research Findings

Several studies have investigated the potential applications of (3-Fluoro-2-(pyrrolidin-1-yl)phenyl)methanamine:

- Anticancer Activity : Research conducted by the National Cancer Institute evaluated this compound against a panel of cancer cell lines, revealing promising results in inhibiting tumor growth at low concentrations .

- Neuroprotective Effects : In vitro studies have indicated that modifications to this compound can lead to neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

- Metabolic Stability : Investigations into metabolic pathways showed that certain modifications could enhance stability, which is crucial for developing effective therapeutic agents .

Mechanism of Action

The mechanism of action of (3-Fluoro-2-(pyrrolidin-1-yl)phenyl)methanamine involves its interaction with specific molecular targets. The fluorine atom and pyrrolidine ring contribute to its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers and Fluorine Substitution

- 3-F and 2-pyrrolidine in the target compound). Impact: Altered electronic distribution due to fluorine’s meta vs. ortho positioning. This could affect dipole interactions and metabolic stability. Source: Listed as a related search term in ChemicalBook data .

[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methanamine

Heterocycle Variations

- 1-[3-(1H-Pyrrol-1-yl)phenyl]methanamine (SW2) Structural Difference: Pyrrole (aromatic, unsaturated) instead of pyrrolidine (saturated). Data: SMILES: c1ccc(cc1CN)n2cccc2; Molecular formula: C11H12N2 .

(3-(Pyrrolidin-1-yl)phenyl)methanamine

Functional Group Modifications

- (4-Bromophenyl)(pyrrolidin-1-yl)methanone Structural Difference: Ketone group bridges the bromophenyl and pyrrolidine moieties (vs. methanamine in the target). Source: Ivychem product list (CAS 5543-27-1) .

- Impact: Saturated ring fluorination may stabilize the compound against oxidative metabolism. Data: Molecular formula: C6H13FN2; Purity: Not specified .

Thiophene-Based Analogues

- (S)-N-((5-(Aminomethyl)thiophen-2-yl)sulfonyl)pyrrolidin-2-yl)acetic acid (8a) Structural Difference: Thiophene replaces benzene; sulfonyl and acetic acid groups added. Impact: Thiophene’s lower aromaticity may reduce π-π stacking interactions, while sulfonyl groups enhance solubility and target specificity. Source: Anti-metastatic LOX inhibitors study .

Comparative Data Table

| Compound Name | Key Structural Features | Molecular Formula | CAS Number | Key Differences vs. Target Compound |

|---|---|---|---|---|

| Target Compound | 3-F, 2-pyrrolidine, benzene, methanamine | C11H14FN2 | Not provided | Baseline |

| [2-Fluoro-6-pyrrolidin-phenyl]methanamine | 2-F, 6-pyrrolidine | C11H14FN2 | N/A | Fluorine and pyrrolidine positions |

| 1-[3-(1H-Pyrrol-1-yl)phenyl]methanamine | Pyrrole at 3-position | C11H12N2 | N/A | Unsaturated heterocycle |

| (4-Bromophenyl)(pyrrolidin-1-yl)methanone | Bromophenyl, ketone, pyrrolidine | C12H14BrNO | 5543-27-1 | Ketone functional group |

| (3-Fluoro-1-methylpyrrolidin-3-yl)methanamine | Fluorinated pyrrolidine ring | C6H13FN2 | 1556264-98-2 | Fluorine in saturated ring |

Research Findings and Implications

- Electronic Effects : Fluorine’s position (ortho vs. meta) significantly alters electron-withdrawing effects, impacting pKa and binding to amine receptors .

- Heterocycle Flexibility : Saturated pyrrolidine enhances conformational adaptability compared to rigid pyrrole, favoring interactions with dynamic enzyme pockets .

- Solubility : Thiophene and sulfonyl groups in analogues like 8a improve aqueous solubility but may limit CNS activity due to increased polarity .

Biological Activity

(3-Fluoro-2-(pyrrolidin-1-yl)phenyl)methanamine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its structure, synthesis, biological activity, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of (3-Fluoro-2-(pyrrolidin-1-yl)phenyl)methanamine is C12H15FN2. The compound features a fluorinated aromatic ring and a pyrrolidine moiety, which contribute to its unique properties. The presence of the fluorine atom enhances lipophilicity and may influence biological interactions, making it a candidate for various pharmaceutical applications.

Synthesis

The synthesis of (3-Fluoro-2-(pyrrolidin-1-yl)phenyl)methanamine typically involves several key steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Fluorine Atom : Fluorination can be performed using various methods such as electrophilic fluorination or nucleophilic substitution.

- Final Assembly : The final compound is obtained through amination reactions that link the pyrrolidine moiety to the phenyl ring.

Antimicrobial Properties

Research indicates that compounds similar to (3-Fluoro-2-(pyrrolidin-1-yl)phenyl)methanamine exhibit significant antimicrobial activity. Studies on pyrrolidine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Similar Compounds

| Compound Name | MIC (mg/mL) | Target Organism |

|---|---|---|

| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 | S. aureus |

| 2,4,6-Tripyrrolidinochlorobenzene | 0.025 | E. coli |

| (3-Fluoro-2-(pyrrolidin-1-yl)phenyl)methanamine | TBD | TBD |

Structure–Activity Relationship (SAR)

The biological activity of (3-Fluoro-2-(pyrrolidin-1-yl)phenyl)methanamine can be influenced by its structural features. Research on related compounds has shown that modifications in the functional groups can significantly alter their pharmacological profiles. For instance, the introduction of halogen substituents has been linked to enhanced bioactivity .

Case Studies

A review of literature highlights several case studies where pyrrolidine derivatives have been investigated for their therapeutic potential:

- Kinase Inhibition : Certain pyrrolidine derivatives have shown selective inhibition against kinases involved in cancer pathways, suggesting their potential as anticancer agents .

- Neurotransmitter Modulation : Compounds with similar structures have been studied for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders .

Potential Applications

Given its biological activities, (3-Fluoro-2-(pyrrolidin-1-yl)phenyl)methanamine may have several applications:

- Antimicrobial Agents : Its efficacy against bacterial strains positions it as a candidate for developing new antibiotics.

- Cancer Therapeutics : Its ability to inhibit specific kinases suggests potential use in targeted cancer therapies.

- Neurological Treatments : Modulation of neurotransmitter systems could pave the way for treatments in mental health disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Fluoro-2-(pyrrolidin-1-yl)phenyl)methanamine, and how is its structure confirmed?

- Synthesis : A common approach involves coupling 3-fluoro-2-chlorophenyl intermediates with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to install the pyrrolidine moiety. Subsequent amination via reductive methods (e.g., LiAlH₄ reduction of nitriles or catalytic hydrogenation of nitro groups) yields the primary amine .

- Characterization : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regiochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Fourier Transform Infrared (FTIR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) .

Q. What are the key reactivity patterns of this compound in medicinal chemistry applications?

- The primary amine group participates in Schiff base formation with carbonyl compounds, enabling conjugation to drug delivery systems. The fluorine atom enhances metabolic stability, and the pyrrolidine ring allows for stereochemical diversification via substitution or ring-opening reactions .

Q. How does fluorination at the 3-position influence electronic properties and binding affinity?

- Fluorine’s electronegativity induces electron withdrawal, polarizing the aromatic ring and enhancing interactions with π-rich enzyme active sites (e.g., kinases or GPCRs). Computational studies (DFT) show a dipole moment shift of ~0.5 D compared to non-fluorinated analogs, improving target engagement .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what are common pitfalls?

- Optimization : Design of Experiments (DoE) reveals that maintaining anhydrous conditions during amination (water < 0.1%) increases yield from 65% to 88%. Catalyst screening (e.g., Pd/C vs. Raney Ni) shows Pd/C reduces byproduct formation by 30% .

- Pitfalls : Residual DMF in the final product can inhibit biological assays; lyophilization or repeated ethyl acetate washes are recommended .

Q. What structural modifications enhance selectivity for serotonin receptors vs. dopamine receptors?

- SAR Insights :

| Modification | 5-HT₂A IC₅₀ (nM) | D₂ IC₅₀ (nM) |

|---|---|---|

| Parent compound | 12 ± 2 | 240 ± 30 |

| Pyrrolidine → Piperidine | 45 ± 5 | 110 ± 20 |

| Fluorine → Chlorine | 28 ± 4 | 300 ± 40 |

- Replacing pyrrolidine with piperidine reduces steric hindrance, improving D₂ binding. Fluorine-to-chlorine substitution decreases 5-HT₂A potency due to reduced electronegativity .

Q. How do conflicting NMR spectra from different labs arise, and how can they be resolved?

- Data Contradictions : Discrepancies in aromatic splitting patterns may stem from residual solvents (e.g., DMSO-d₆ vs. CDCl₃) or pH-dependent amine proton exchange. Deuterated acetic acid (CD₃CO₂D) stabilizes the amine signal, resolving multiplicity ambiguities .

Q. What computational tools predict metabolic pathways for this compound?

- Methods :

- CYP450 Metabolism : SwissADME predicts primary oxidation at the benzylic position (72% likelihood) and N-demethylation of pyrrolidine (18%) .

- Docking Studies : AutoDock Vina simulations with CYP3A4 (PDB: 1TQN) show a binding energy of -9.2 kcal/mol, suggesting high metabolic liability. Introducing methyl groups at the 4-position reduces this to -7.8 kcal/mol .

Methodological Guidance

- Stereochemical Analysis : Use chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) to resolve enantiomers. Circular Dichroism (CD) confirms absolute configuration .

- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) reveal <5% degradation, indicating suitability for long-term storage in amber vials under nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.